Cnidilide

Descripción

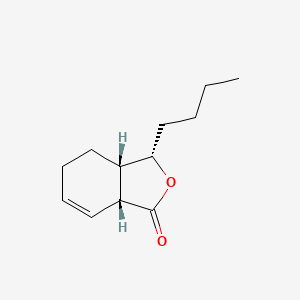

Structure

3D Structure

Propiedades

Número CAS |

3674-03-1 |

|---|---|

Fórmula molecular |

C12H18O2 |

Peso molecular |

194.27 g/mol |

Nombre IUPAC |

(3S,3aS,7aR)-3-butyl-3a,4,5,7a-tetrahydro-3H-2-benzofuran-1-one |

InChI |

InChI=1S/C12H18O2/c1-2-3-8-11-9-6-4-5-7-10(9)12(13)14-11/h5,7,9-11H,2-4,6,8H2,1H3/t9-,10+,11-/m0/s1 |

Clave InChI |

UXDIXFDKSPCUIX-AXFHLTTASA-N |

SMILES |

CCCCC1C2CCC=CC2C(=O)O1 |

SMILES isomérico |

CCCC[C@H]1[C@H]2CCC=C[C@H]2C(=O)O1 |

SMILES canónico |

CCCCC1C2CCC=CC2C(=O)O1 |

Otros números CAS |

3674-03-1 |

Sinónimos |

3-butyl-3a,4,5,7a-tetrahydro-1(3H)-isobenzofuranone cnidilide |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Natural Sources of Cnidilide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cnidilide, a lipophilic alkylphthalide, has garnered significant scientific interest due to its diverse pharmacological activities, including potent anti-inflammatory, neuroprotective, and anti-cancer properties. This technical guide provides a comprehensive overview of the natural sources of this compound, detailing its quantitative occurrence, methodologies for its extraction and analysis, and the molecular pathways through which it exerts its biological effects. This document is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Natural Sources of this compound

This compound is predominantly found in plants belonging to the Apiaceae family, a group of aromatic flowering plants. The primary natural sources of this bioactive compound are the rhizomes (underground stems) of several medicinal herbs that have been used for centuries in traditional medicine systems across Asia.

The most significant and well-documented sources of this compound include:

-

Cnidium officinale Makino: Often referred to as "Senkyu" in Japan, the rhizome of this plant is a primary source of this compound and other related phthalides. It is a cornerstone of traditional Japanese (Kampo) and Chinese medicine.

-

Ligusticum chuanxiong Hort. (syn. Ligusticum striatum DC.): Known as "Chuanxiong" in Chinese, the rhizome of this herb is widely used to promote blood circulation and alleviate pain. It is a rich source of various phthalides, including this compound.

-

Angelica sinensis (Oliv.) Diels: Commonly known as "Dong Quai" or "female ginseng," the root of this plant is a well-known traditional Chinese medicine used primarily for women's health. Its essential oil contains a variety of bioactive compounds, including this compound.[1][2]

While these are the principal sources, this compound may also be present in other related species of the Apiaceae family.

Quantitative Analysis of this compound in Natural Sources

The concentration of this compound in its natural sources can vary depending on factors such as the plant's geographical origin, cultivation conditions, harvesting time, and post-harvest processing methods. Quantitative analysis is crucial for the standardization of herbal extracts and the development of phytopharmaceuticals. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common analytical techniques employed for the quantification of this compound.

Table 1: Quantitative Data of Phthalides in Natural Sources

| Plant Species | Plant Part | Compound | Concentration/Yield | Analytical Method | Reference |

| Cnidium officinale | Rhizome | This compound | Identified as a major component | HPLC | [3] |

| Ligusticum chuanxiong | Rhizome | This compound | Tentatively identified | GC-MS | [4] |

| Ligusticum chuanxiong | Rhizome | Neothis compound | Identified | GC-MS | [4] |

| Ligusticum chuanxiong | Rhizome | 3-n-butylphthalide | Identified | GC-MS | [4] |

| Angelica sinensis | Root | Total Phthalides | 4.57 mg/g | HPLC-MS/MS | [1] |

| Angelica sinensis | Stem | Total Phthalides | 0.87 mg/g | HPLC-MS/MS | [1] |

| Angelica sinensis | Stem Oil | Total Phthalides | 48.5 mg/g | GC-MS | [1] |

Note: Specific quantitative data for this compound is not consistently available across the literature. The table includes data on related phthalides and total phthalide (B148349) content to provide context on the abundance of this class of compounds in these plants. Further targeted quantitative studies are required to establish a precise concentration range for this compound in its various natural sources.

Experimental Protocols

This section provides detailed methodologies for the extraction, isolation, and analysis of this compound from its natural sources, as well as protocols for investigating its biological activity.

Extraction and Isolation of this compound

3.1.1. Supercritical Fluid Extraction (SFE) of this compound from Cnidium officinale Rhizome

Supercritical CO2 extraction is a green and efficient method for extracting lipophilic compounds like this compound.

-

Sample Preparation: Dried rhizomes of Cnidium officinale are ground into a fine powder (particle size < 0.5 mm) to increase the surface area for extraction.

-

SFE System: A laboratory-scale supercritical fluid extractor is used.

-

Extraction Parameters:

-

Pressure: 250 bar

-

Temperature: 45°C

-

CO2 Flow Rate: 2 L/min

-

Co-solvent: Ethanol (5% v/v) can be added to enhance the extraction efficiency of moderately polar compounds.

-

Extraction Time: 2 hours

-

-

Post-Extraction: The extract is collected in a separator at a lower pressure (e.g., 60 bar) and temperature (e.g., 25°C) to allow for the precipitation of the extracted compounds. The resulting oily extract is then concentrated under vacuum.

3.1.2. Preparative Isolation by Counter-Current Chromatography (CCC)

CCC is a liquid-liquid partition chromatography technique that is well-suited for the preparative isolation of natural products. This protocol is adapted from methods used for isolating similar phthalides from Ligusticum chuanxiong.[5][6][7]

-

Sample Preparation: A crude extract obtained from solvent extraction (e.g., ethanol) of Ligusticum chuanxiong rhizomes is used.

-

CCC Instrument: A high-speed counter-current chromatograph.

-

Two-Phase Solvent System: A suitable two-phase solvent system is selected based on the partition coefficient (K) of this compound. A common system for phthalides is n-hexane-ethyl acetate-methanol-water in various ratios (e.g., 5:5:3:7 v/v/v/v). The selection of the mobile and stationary phases depends on the K value.

-

Separation: The crude extract is dissolved in a mixture of the two phases and injected into the CCC column. The mobile phase is pumped through the column at a specific flow rate, and the fractions are collected.

-

Fraction Analysis: The collected fractions are analyzed by HPLC to identify those containing pure this compound. The pure fractions are then combined and concentrated.

Analytical Methodologies

3.2.1. High-Performance Liquid Chromatography (HPLC-DAD) for Quantification

-

Instrumentation: An HPLC system equipped with a photodiode array (PDA) detector.

-

Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile (B52724) (A) and water (B), both containing 0.1% formic acid.

-

Gradient Program: A typical gradient could be: 0-10 min, 30-50% A; 10-25 min, 50-80% A; 25-30 min, 80-30% A.

-

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: The UV spectrum of this compound should be determined to select the optimal wavelength for detection, typically around 280 nm for phthalides.

-

Quantification: A calibration curve is constructed using a certified reference standard of this compound.

3.2.2. Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Profiling

-

Instrumentation: A GC system coupled to a mass spectrometer with an electron ionization (EI) source.

-

Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Temperature Program:

-

Initial Temperature: 60°C, hold for 2 min.

-

Ramp: Increase to 280°C at a rate of 5°C/min.

-

Final Hold: Hold at 280°C for 5 min.

-

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: 40-500 amu.

-

-

Identification: Compounds are identified by comparing their mass spectra and retention indices with those in spectral libraries (e.g., NIST, Wiley) and with authentic standards.

3.2.3. Structure Elucidation by NMR and MS

The definitive structure of isolated this compound is confirmed using spectroscopic methods.

-

Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectra are recorded in a suitable deuterated solvent (e.g., CDCl3). 2D NMR experiments such as COSY, HSQC, and HMBC are used to establish the connectivity of protons and carbons.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition of the molecule.

Investigation of Anti-inflammatory Activity

3.3.1. Cell Culture and LPS Stimulation of RAW 264.7 Macrophages

-

Cell Line: RAW 264.7 murine macrophage cell line.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

-

LPS Stimulation: To induce an inflammatory response, cells are seeded in plates and allowed to adhere overnight. The medium is then replaced with fresh medium containing lipopolysaccharide (LPS) from E. coli at a concentration of 1 µg/mL. For testing the effect of this compound, cells are pre-treated with various concentrations of this compound for 1-2 hours before the addition of LPS.[8][9][10][11][12]

3.3.2. Western Blot Analysis of Phosphorylated p38 and JNK

This protocol is used to assess the effect of this compound on the MAPK signaling pathway.[13][14]

-

Protein Extraction: After treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and then transferred to a PVDF membrane.

-

Immunoblotting:

-

The membrane is blocked with 5% BSA in TBST for 1 hour.

-

The membrane is incubated overnight at 4°C with primary antibodies specific for phosphorylated p38 (p-p38) and phosphorylated JNK (p-JNK).

-

After washing, the membrane is incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The membrane can be stripped and re-probed for total p38 and total JNK as loading controls.

Signaling Pathways and Experimental Workflows

This compound exerts its anti-inflammatory effects primarily through the inhibition of the NF-κB and AP-1 signaling pathways. The following diagrams, generated using Graphviz (DOT language), illustrate these pathways and a typical experimental workflow.

Conclusion

This compound, a prominent bioactive phthalide from medicinal plants of the Apiaceae family, holds considerable promise for therapeutic applications, particularly in the realm of anti-inflammatory drug development. This guide has provided a detailed overview of its natural sources, analytical methodologies for its quantification, and the molecular mechanisms underlying its pharmacological effects. The provided experimental protocols and pathway diagrams offer a solid foundation for researchers to further explore the potential of this compound. Future research should focus on obtaining more precise quantitative data of this compound in its various natural sources and on conducting further preclinical and clinical studies to validate its therapeutic efficacy and safety.

References

- 1. Angelica Stem: A Potential Low-Cost Source of Bioactive Phthalides and Phytosterols - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bioactivities of major constituents isolated from Angelica sinensis (Danggui) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. GC-MS fingerprints for discrimination of Ligusticum chuanxiong from Angelica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Preparative isolation and purification of chuanxiongzine from the medicinal plant Ligusticum chuanxiong by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Preparative isolation and purification of senkyunolide-I, senkyunolide-H and ferulic acid from Rhizoma Chuanxiong using counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

An In-depth Technical Guide to Cnidilide: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of cnidilide, a bioactive phthalide (B148349) found in Cnidium officinale. The information is intended for researchers, scientists, and professionals involved in natural product chemistry, pharmacology, and drug development.

Chemical Identity and Structure

This compound is a naturally occurring alkylphthalide that has garnered significant interest for its pharmacological potential.

Chemical Name: (3S,3aS,7aR)-3-butyl-3a,4,5,7a-tetrahydro-3H-2-benzofuran-1-one[1]

CAS Number: 3674-03-1[1]

Molecular Formula: C₁₂H₁₈O₂[1]

Molecular Weight: 194.27 g/mol [1]

Chemical Structure:

Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | (3S,3aS,7aR)-3-butyl-3a,4,5,7a-tetrahydro-3H-2-benzofuran-1-one | --INVALID-LINK-- |

| CAS Number | 3674-03-1 | --INVALID-LINK-- |

| Molecular Formula | C₁₂H₁₈O₂ | --INVALID-LINK-- |

| Molecular Weight | 194.27 g/mol | --INVALID-LINK-- |

| Boiling Point | 589.51 K (316.36 °C) (Calculated) | --INVALID-LINK-- |

| Melting Point | Not available | - |

| Water Solubility | Practically insoluble (qualitative) | --INVALID-LINK-- |

| Solubility in Organic Solvents | Soluble in ethanol (B145695) and DMSO. | --INVALID-LINK--, --INVALID-LINK-- |

| logP (Octanol/Water Partition Coefficient) | 2.684 (Calculated) | --INVALID-LINK-- |

| Kovats Retention Index | 1700 (Semi-standard non-polar column) | --INVALID-LINK-- |

Biological Activity and Mechanism of Action

This compound exhibits significant anti-inflammatory properties. Its primary mechanism of action involves the suppression of pro-inflammatory mediators in macrophages.

Anti-inflammatory Effects

This compound has been shown to potently inhibit the production of nitric oxide (NO), prostaglandin (B15479496) E₂ (PGE₂), interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.[2][3] This inhibition occurs through the downregulation of the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) at both the protein and mRNA levels.[2][3]

Signaling Pathway Inhibition

The anti-inflammatory effects of this compound are mediated through the modulation of key signaling pathways. Specifically, this compound inhibits the activation of nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), two critical transcription factors that regulate the expression of pro-inflammatory genes.[2][3] This inhibition is achieved by suppressing the phosphorylation of p38 mitogen-activated protein kinase (MAPK) and c-Jun N-terminal kinase (JNK).[2][3]

The following diagram illustrates the inhibitory effect of this compound on the LPS-induced inflammatory signaling pathway in macrophages.

Caption: this compound's inhibition of LPS-induced inflammatory pathways.

Experimental Protocols

Extraction and Isolation of this compound from Cnidium officinale

The following is a general protocol for the extraction and isolation of this compound from the rhizomes of Cnidium officinale.

a. Extraction:

-

Air-dried rhizomes of C. officinale are ground into a fine powder.

-

The powdered material is extracted with 80% methanol (B129727) at room temperature with agitation for 24-72 hours.[4]

-

The extraction process is typically repeated three times to ensure maximum yield.

-

The methanol extracts are combined and filtered.

-

The filtrate is concentrated under reduced pressure using a rotary evaporator to obtain a crude extract.[5]

b. Fractionation and Isolation:

-

The crude methanol extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate (B1210297).

-

The resulting fractions are concentrated, and the ethyl acetate fraction, which is typically rich in phthalides, is subjected to further purification.

-

Column chromatography using silica (B1680970) gel is a common method for the separation of compounds from the active fraction.

-

The column is eluted with a gradient of solvents, for example, a mixture of n-hexane and ethyl acetate with increasing polarity.

-

Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Fractions containing this compound are pooled and may require further purification by preparative high-performance liquid chromatography (HPLC) to yield pure this compound.[5]

-

The identity and purity of the isolated this compound are confirmed by spectroscopic methods such as NMR (¹H and ¹³C) and mass spectrometry.

In Vitro Anti-inflammatory Activity Assay in RAW 264.7 Macrophages

This protocol outlines a typical experiment to evaluate the anti-inflammatory effects of this compound using the murine macrophage cell line RAW 264.7.

a. Cell Culture:

-

RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

b. Cell Viability Assay (MTT Assay):

-

To ensure that the observed effects of this compound are not due to cytotoxicity, a cell viability assay is performed.

-

RAW 264.7 cells are seeded in a 96-well plate and treated with various concentrations of this compound for 24 hours.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for 4 hours.

-

The resulting formazan (B1609692) crystals are dissolved in DMSO, and the absorbance is measured at 570 nm.

c. Measurement of Nitric Oxide (NO) Production:

-

RAW 264.7 cells are seeded in a 24-well plate.

-

The cells are pre-treated with different concentrations of this compound for 1-2 hours before stimulation with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.

-

The concentration of nitrite (B80452) (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent.

-

The absorbance is read at 540 nm, and the nitrite concentration is determined from a standard curve.

d. Measurement of Pro-inflammatory Cytokines (ELISA):

-

The levels of TNF-α, IL-6, and IL-1β in the cell culture supernatants from the treated cells are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

e. Western Blot Analysis for Signaling Proteins:

-

To investigate the effect on signaling pathways, cells are treated with this compound and LPS for shorter periods (e.g., 15-60 minutes).

-

Cell lysates are prepared, and protein concentrations are determined.

-

Proteins are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with specific primary antibodies against total and phosphorylated forms of p65 (NF-κB), IκBα, p38, and JNK.

-

After incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

The following diagram provides a workflow for the in vitro anti-inflammatory assessment of this compound.

Caption: Workflow for in vitro anti-inflammatory evaluation of this compound.

References

- 1. This compound | C12H18O2 | CID 160710 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, an alkylphthalide isolated from the roots of Cnidium officinale, suppresses LPS-induced NO, PGE2, IL-1β, IL-6 and TNF-α production by AP-1 and NF-κB inactivation in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Cnidium officinale Makino extract induces apoptosis through activation of caspase-3 and p53 in human liver cancer HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]

Cnidilide: A Technical Guide for Researchers

An in-depth examination of the chemical properties, biological activity, and experimental methodologies associated with Cnidilide, a bioactive phthalide (B148349) with significant therapeutic potential.

This technical guide provides a comprehensive overview of this compound for researchers, scientists, and professionals in drug development. It details its physicochemical properties, explores its mechanism of action through key signaling pathways, and offers insights into relevant experimental protocols.

Core Compound Data

This compound, a naturally occurring alkylphthalide, has been identified as a compound of interest due to its diverse biological activities. The fundamental physicochemical properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 3674-03-1 | [1][2] |

| Molecular Formula | C₁₂H₁₈O₂ | [1][2][3] |

| Molecular Weight | 194.27 g/mol | [1][2][3][4] |

| IUPAC Name | (3S,3aS,7aR)-3-butyl-3a,4,5,7a-tetrahydro-1(3H)-isobenzofuranone | [1] |

| Boiling Point | 320.2±21.0 °C (Predicted) | [1] |

| Density | 1.011±0.06 g/cm³ (Predicted) | [1] |

Anti-Inflammatory Signaling Pathways of this compound

This compound has been shown to exert potent anti-inflammatory effects by modulating key signaling cascades.[5][6] The primary mechanism involves the inhibition of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.[5][6] this compound suppresses the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[5] Furthermore, it inhibits the release of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α).[5][6]

The molecular basis for this anti-inflammatory activity lies in its ability to interfere with the p38 mitogen-activated protein kinase (MAPK) and c-Jun N-terminal kinase (JNK) signaling pathways.[5][6] By inhibiting the phosphorylation of p38 MAPK and JNK, this compound subsequently blocks the activation of downstream transcription factors, including activator protein-1 (AP-1) and nuclear factor-kappa B (NF-κB), which are critical for the expression of inflammatory genes.[5][6]

Caption: this compound's anti-inflammatory mechanism of action.

Experimental Protocols

A foundational aspect of this compound research involves its isolation from natural sources and subsequent analysis of its biological effects in vitro.

Isolation of this compound from Cnidium officinale

This compound is commonly isolated from the rhizomes of Cnidium officinale.[5] A general workflow for its extraction and isolation is presented below.

Caption: General workflow for the isolation of this compound.

Methodology:

-

Extraction: The dried and powdered rhizomes of Cnidium officinale are subjected to extraction with a suitable organic solvent, such as ethanol or methanol, typically at room temperature for an extended period or under reflux.

-

Concentration: The resulting extract is filtered to remove solid plant material and then concentrated under reduced pressure to yield a crude extract.

-

Fractionation: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297), and n-butanol, to separate compounds based on their polarity. The this compound-containing fraction (typically the ethyl acetate fraction) is collected.

-

Chromatographic Separation: The active fraction is subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of solvents (e.g., a hexane-ethyl acetate mixture) to separate the different components.

-

Purification: Fractions containing this compound, as identified by thin-layer chromatography (TLC), are pooled and further purified using techniques like preparative high-performance liquid chromatography (HPLC) to obtain pure this compound.

-

Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

In Vitro Anti-Inflammatory Assay using RAW 264.7 Macrophages

The anti-inflammatory properties of this compound are often evaluated using the RAW 264.7 murine macrophage cell line.[6]

Methodology:

-

Cell Culture: RAW 264.7 cells are cultured in a suitable medium, such as Dulbecco's Modified Eagle's Medium (DMEM), supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

-

Cell Viability Assay: To determine the non-toxic concentration range of this compound, a cell viability assay (e.g., MTT assay) is performed. Cells are treated with various concentrations of this compound for a specified period (e.g., 24 hours), and cell viability is assessed.

-

Measurement of NO Production: Cells are pre-treated with non-toxic concentrations of this compound for a short period (e.g., 1 hour) before being stimulated with lipopolysaccharide (LPS) to induce an inflammatory response. After incubation, the amount of nitric oxide produced in the culture supernatant is measured using the Griess reagent.

-

Quantification of Pro-inflammatory Cytokines: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits specific for each cytokine.

-

Western Blot Analysis: To investigate the effect of this compound on signaling proteins, cells are treated with this compound and/or LPS. Cell lysates are then prepared, and the expression and phosphorylation levels of key proteins in the MAPK and NF-κB pathways (e.g., p38, JNK, p65) are analyzed by Western blotting using specific antibodies.

-

Reverse Transcription-Polymerase Chain Reaction (RT-PCR): To assess the effect of this compound on the gene expression of pro-inflammatory mediators, total RNA is extracted from treated cells. The mRNA levels of iNOS, COX-2, and pro-inflammatory cytokines are then quantified using RT-PCR or quantitative real-time PCR (qPCR).

References

- 1. This compound | 3674-03-1 [chemicalbook.com]

- 2. This compound [webbook.nist.gov]

- 3. This compound (CAS 3674-03-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. TradMPD Scientific information on chemical compounds included in crude drugs [dentomed.toyama-wakan.net]

- 5. This compound | Techulon [techulon.com]

- 6. This compound, an alkylphthalide isolated from the roots of Cnidium officinale, suppresses LPS-induced NO, PGE2, IL-1β, IL-6 and TNF-α production by AP-1 and NF-κB inactivation in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Review of the Biological Activities of Cnidilide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cnidilide, a prominent alkylphthalide compound isolated from the rhizome of Cnidium officinale, has garnered significant attention within the scientific community for its diverse pharmacological activities. Traditionally used in oriental medicine for its antispasmodic and sedative properties, recent research has unveiled a broader spectrum of biological effects, positioning this compound as a promising candidate for further investigation in drug discovery and development. This technical guide provides a comprehensive review of the current understanding of this compound's biological activities, with a focus on its anti-inflammatory, anti-cancer, neuroprotective, and cardiovascular effects. Detailed experimental methodologies, quantitative data, and elucidated signaling pathways are presented to facilitate advanced research and development efforts.

Anti-inflammatory Activities

This compound has demonstrated potent anti-inflammatory properties, primarily investigated in lipopolysaccharide (LPS)-stimulated macrophage models, which are instrumental in mimicking inflammatory responses in vitro.

Inhibition of Pro-inflammatory Mediators

This compound exhibits a dose-dependent inhibition of key pro-inflammatory mediators. In LPS-stimulated RAW 264.7 macrophage cells, this compound significantly suppresses the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2)[1][2]. This inhibition is achieved through the downregulation of the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) at both the protein and mRNA levels[1][2]. Furthermore, this compound reduces the production and mRNA expression of pro-inflammatory cytokines, including interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α)[1][2].

| Mediator | Effect of this compound | Cell Line | Stimulant | Quantitative Data |

| Nitric Oxide (NO) | Inhibition | RAW 264.7 Macrophages | LPS | Dose-dependent reduction observed. Specific IC50 values for this compound are not explicitly stated in the provided search results, though related compounds from Cnidium officinale show IC50 values for NO inhibition in the micromolar range[3]. |

| Prostaglandin E2 (PGE2) | Inhibition | RAW 264.7 Macrophages | LPS | Dose-dependent reduction observed[1][2]. |

| TNF-α | Inhibition | RAW 264.7 Macrophages | LPS | Dose-dependent reduction in production and mRNA expression[1][2]. |

| IL-1β | Inhibition | RAW 264.7 Macrophages | LPS | Dose-dependent reduction in production and mRNA expression[1][2]. |

| IL-6 | Inhibition | RAW 264.7 Macrophages | LPS | Dose-dependent reduction in production and mRNA expression[1][2]. |

| iNOS | Inhibition of expression | RAW 264.7 Macrophages | LPS | Potent inhibition at protein and mRNA levels[1][2]. |

| COX-2 | Inhibition of expression | RAW 264.7 Macrophages | LPS | Potent inhibition at protein and mRNA levels[1][2]. |

Signaling Pathway Modulation

The anti-inflammatory effects of this compound are mediated through the modulation of key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Pathway: this compound attenuates the transcriptional activity of NF-κB in LPS-stimulated macrophages. This is achieved through a reduction in the phosphorylation of the p65 subunit of NF-κB, although it does not affect its nuclear translocation[1][2].

MAPK Pathway: this compound demonstrates selective inhibition of MAPK signaling. It suppresses the phosphorylation of p38 MAPK and c-Jun N-terminal kinase (JNK) in a concentration-dependent manner. However, it does not inhibit the phosphorylation of extracellular signal-regulated kinase (ERK)[1][2]. The inhibition of p38 MAPK also leads to the suppression of the downstream kinase, mitogen- and stress-activated protein kinase 1 (MSK-1)[1][2].

Furthermore, this compound inhibits the transcriptional activity of activator protein-1 (AP-1) by reducing the phosphorylation and nuclear translocation of c-Fos and c-Jun[1][2].

Caption: Anti-inflammatory signaling pathway of this compound.

Experimental Protocols

Cell Culture and Treatment: RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator. For experiments, cells are pre-treated with various concentrations of this compound for 1 hour before stimulation with 1 µg/mL of LPS for a specified duration (e.g., 24 hours).

Nitric Oxide (NO) Production Assay: NO production is indirectly measured by quantifying the accumulation of nitrite (B80452) in the culture supernatant using the Griess reagent. A 100 µL aliquot of the cell culture supernatant is mixed with an equal volume of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water). After a 10-minute incubation at room temperature, the absorbance is measured at 540 nm using a microplate reader. The nitrite concentration is determined from a sodium nitrite standard curve.

Prostaglandin E2 (PGE2) and Cytokine (TNF-α, IL-1β, IL-6) Measurement: The levels of PGE2, TNF-α, IL-1β, and IL-6 in the cell culture supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

Western Blot Analysis: To determine the protein expression levels of iNOS, COX-2, and the phosphorylation status of MAPK and NF-κB pathway components, Western blot analysis is performed.

-

Protein Extraction: Cells are lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration is determined using a Bradford or BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies specific for iNOS, COX-2, phospho-p38, p38, phospho-JNK, JNK, phospho-p65, p65, and β-actin overnight at 4°C. After washing with TBST, the membrane is incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Anti-cancer Activities

While research on the anti-cancer properties of Cnidium officinale extracts exists, studies specifically focusing on this compound are less prevalent. However, the available information suggests a potential role for this compound in cancer therapy.

Cytotoxic Effects

Extracts of Cnidium officinale, which contain this compound as a major component, have been shown to inhibit the proliferation of various cancer cell lines in a dose- and time-dependent manner. For instance, an ethanolic extract of Cnidium officinale inhibited the proliferation of HT-29 human colon cancer cells.

| Cell Line | Effect of C. officinale Extract | Quantitative Data |

| HT-29 (Human Colon Cancer) | Inhibition of proliferation, induction of G1 phase arrest and apoptosis. | Specific IC50 values for this compound are not available in the provided search results. |

Signaling Pathway Modulation

The anti-cancer effects of Cnidium officinale extract are associated with the induction of apoptosis and cell cycle arrest. In HT-29 cells, the extract was found to upregulate the expression of p53, p21, Bax, and caspase-3, while downregulating the anti-apoptotic protein Bcl-2, and cell cycle regulators cyclin D1 and CDK4.

Caption: Proposed anti-cancer mechanism of this compound.

Experimental Protocols

Cell Viability Assay (MTT Assay):

-

Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are treated with various concentrations of this compound for different time points (e.g., 24, 48, 72 hours).

-

After treatment, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL) is added to each well and incubated for 4 hours at 37°C.

-

The formazan (B1609692) crystals formed by viable cells are dissolved in dimethyl sulfoxide (B87167) (DMSO).

-

The absorbance is measured at 570 nm using a microplate reader.

-

The half-maximal inhibitory concentration (IC50) value is calculated from the dose-response curve.

Apoptosis and Cell Cycle Analysis: Apoptosis can be assessed by techniques such as Annexin V/Propidium Iodide (PI) staining followed by flow cytometry. Cell cycle analysis is performed by staining the cells with PI and analyzing the DNA content by flow cytometry.

Neuroprotective and Cardiovascular Activities

Research on the neuroprotective and cardiovascular effects of this compound is still in its nascent stages. While some studies on related compounds and extracts of Cnidium officinale suggest potential benefits, direct evidence for this compound is limited.

Neuroprotective Potential: Phthalides from Cnidium officinale have been reported to possess neuroprotective effects. Further research is needed to specifically evaluate the neuroprotective capacity of this compound against various neurotoxic insults and to elucidate the underlying molecular mechanisms, which may involve antioxidant and anti-inflammatory pathways.

Cardiovascular Effects: The traditional use of Cnidium officinale for circulatory disorders suggests a potential role for its constituents in cardiovascular health. Phthalides are known to have vasorelaxant properties. Future studies should investigate the effects of this compound on vascular smooth muscle cells, endothelial function, and cardiac muscle cells to determine its potential as a cardiovascular drug lead.

Conclusion

This compound, a key bioactive compound from Cnidium officinale, exhibits significant anti-inflammatory activity through the potent inhibition of pro-inflammatory mediators and the modulation of the NF-κB and MAPK signaling pathways. Its potential as an anti-cancer agent is also emerging, with evidence suggesting induction of apoptosis and cell cycle arrest. While the neuroprotective and cardiovascular activities of this compound are yet to be thoroughly investigated, the pharmacological profile of related compounds and the traditional use of its plant source provide a strong rationale for future research in these areas. This technical guide summarizes the current knowledge on this compound, highlighting the need for further studies to fully characterize its therapeutic potential and to establish a comprehensive quantitative understanding of its biological activities. The detailed experimental protocols and signaling pathway diagrams provided herein are intended to serve as a valuable resource for researchers dedicated to advancing the scientific understanding and therapeutic application of this promising natural product.

References

- 1. This compound, an alkylphthalide isolated from the roots of Cnidium officinale, suppresses LPS-induced NO, PGE2, IL-1β, IL-6 and TNF-α production by AP-1 and NF-κB inactivation in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Anti-inflammatory activity of compounds from the rhizome of Cnidium officinale | Semantic Scholar [semanticscholar.org]

The Evolving Role of Cnidilide in Traditional Medicine: A Technical Guide for Researchers

Abstract

Cnidilide, a bioactive phthalide (B148349) predominantly found in medicinal plants of the Apiaceae family, such as Cnidium officinale and Ligusticum chuanxiong, has a long history of use in traditional medicine, particularly in East Asia. Traditionally utilized for a wide range of ailments including inflammatory conditions, pain, and menstrual disorders, modern scientific investigation is now corroborating and elucidating the molecular mechanisms underlying these therapeutic effects. This technical guide provides an in-depth analysis of the traditional applications of this compound, supported by contemporary scientific evidence. It is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of its traditional uses, quantitative data, detailed experimental protocols for investigating its bioactivity, and visualization of its molecular pathways.

Introduction

For centuries, practitioners of traditional Chinese medicine have relied on herbs rich in this compound to treat a variety of conditions. The rhizomes of Ligusticum chuanxiong (Chuanxiong) and the fruits of Cnidium monnieri (She Chuang Zi) are two prominent examples of botanicals where this compound is a key constituent.[1][2][3][4][5] These herbs are traditionally prepared as decoctions and are prescribed for invigorating blood circulation, alleviating pain, and dispelling "wind-dampness," a concept in traditional Chinese medicine often corresponding to inflammatory and infectious conditions.[1][3] This guide synthesizes the historical and traditional knowledge with current scientific understanding, providing a technical resource for the continued exploration of this compound as a potential therapeutic agent.

Traditional Medicine Uses and Dosage

This compound-containing herbs have been traditionally used for a multitude of purposes, primarily centered around their anti-inflammatory, analgesic, and circulatory-enhancing properties.

Table 1: Traditional Uses of this compound-Containing Herbs

| Medicinal Herb | Traditional Use | Common Ailments Treated |

| Ligusticum chuanxiong (Rhizoma Chuanxiong) | Invigorate blood, promote the movement of Qi, expel wind, and alleviate pain.[1][3] | Menstrual disorders (irregular menstruation, dysmenorrhea), headaches, rheumatic pain, and angina.[1][3] |

| Cnidium monnieri (Fructus Cnidii) | Dry dampness, expel wind, kill parasites, and warm the kidneys.[2][5] | Skin conditions (eczema, rashes, itching), sexual dysfunction (impotence, infertility), and vaginal infections.[2][5] |

| Cnidium officinale | Enhance stamina and manage pain. | Not explicitly detailed in the provided search results. |

Table 2: Traditional Dosage of this compound-Containing Herbs

| Herb | Form | Traditional Daily Dosage |

| Ligusticum chuanxiong (Rhizoma Chuanxiong) | Decoction | 3 - 10 g[1][3][4] |

| Cnidium monnieri (Fructus Cnidii) | Decoction | 3 - 9 g[2][5] |

It is important to note that these dosages refer to the whole herb, not the isolated this compound. The concentration of this compound within these herbs can vary based on factors such as geographic origin, harvesting time, and preparation methods.

Quantitative Data from In Vitro Studies

Modern pharmacological studies have begun to quantify the anti-inflammatory effects of isolated this compound. The following table summarizes key quantitative data from a pivotal study investigating the effects of this compound on lipopolysaccharide (LPS)-induced inflammation in RAW 264.7 macrophages.

Table 3: In Vitro Anti-inflammatory Activity of this compound

| Parameter | Assay | Cell Line | This compound Concentration | Result | Reference |

| Inhibition of Pro-inflammatory Mediators | |||||

| Nitric Oxide (NO) Production | Griess Assay | RAW 264.7 | 12.5, 25, 50 µM | Dose-dependent inhibition | [1] |

| Prostaglandin E2 (PGE2) Production | ELISA | RAW 264.7 | 12.5, 25, 50 µM | Dose-dependent inhibition | [1] |

| Inhibition of Pro-inflammatory Cytokines | |||||

| Interleukin-1β (IL-1β) Production | ELISA | RAW 264.7 | 12.5, 25, 50 µM | Dose-dependent inhibition | [1] |

| Interleukin-6 (IL-6) Production | ELISA | RAW 264.7 | 12.5, 25, 50 µM | Dose-dependent inhibition | [1] |

| Tumor Necrosis Factor-α (TNF-α) Production | ELISA | RAW 264.7 | 12.5, 25, 50 µM | Dose-dependent inhibition | [1] |

| Inhibition of Pro-inflammatory Enzymes | |||||

| iNOS Protein Expression | Western Blot | RAW 264.7 | 12.5, 25, 50 µM | Dose-dependent inhibition | [1] |

| COX-2 Protein Expression | Western Blot | RAW 264.7 | 12.5, 25, 50 µM | Dose-dependent inhibition | [1] |

| Signaling Pathway Modulation | |||||

| NF-κB p65 Phosphorylation | Western Blot | RAW 264.7 | 12.5, 25, 50 µM | Dose-dependent inhibition | [1] |

| p38 MAPK Phosphorylation | Western Blot | RAW 264.7 | 12.5, 25, 50 µM | Dose-dependent inhibition | [1] |

| JNK MAPK Phosphorylation | Western Blot | RAW 264.7 | 12.5, 25, 50 µM | Dose-dependent inhibition | [1] |

Detailed Experimental Protocols

The following protocols are based on methodologies described in the scientific literature for investigating the anti-inflammatory effects of this compound.[1]

Extraction and Isolation of this compound

This protocol describes a general method for the extraction and isolation of this compound from Cnidium officinale rhizomes.

Caption: Workflow for the extraction and isolation of this compound.

Cell Culture and Treatment

RAW 264.7 murine macrophages are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator. For experiments, cells are pre-treated with various concentrations of this compound (e.g., 12.5, 25, 50 µM) for 1 hour, followed by stimulation with 1 µg/mL of lipopolysaccharide (LPS) for the indicated times.

Measurement of Pro-inflammatory Mediators and Cytokines

-

Nitric Oxide (NO) Assay: NO production is determined by measuring the accumulation of nitrite (B80452) in the culture medium using the Griess reagent.

-

ELISA for PGE2, IL-1β, IL-6, and TNF-α: The concentrations of these inflammatory molecules in the cell culture supernatants are quantified using commercially available enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.

Western Blot Analysis for Protein Expression and Signaling Pathways

-

Protein Extraction: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration is determined using a BCA protein assay kit.

-

SDS-PAGE and Protein Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with 5% skim milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies specific for iNOS, COX-2, phospho-p65, p65, phospho-p38, p38, phospho-JNK, JNK, and a loading control (e.g., β-actin).

-

Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

NF-κB Luciferase Reporter Assay

-

Transfection: RAW 264.7 cells are transiently co-transfected with an NF-κB luciferase reporter plasmid and a Renilla luciferase internal control plasmid using a suitable transfection reagent.

-

Treatment: After 24 hours, cells are pre-treated with this compound for 1 hour, followed by stimulation with LPS.

-

Luciferase Assay: Cell lysates are collected, and firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system. The firefly luciferase activity is normalized to the Renilla luciferase activity.

Signaling Pathways Modulated by this compound

This compound exerts its anti-inflammatory effects by modulating key signaling pathways, primarily the NF-κB and MAPK pathways.

Caption: this compound's inhibition of NF-κB and MAPK signaling pathways.

Conclusion and Future Directions

This compound, a key bioactive compound from traditionally used medicinal herbs, demonstrates significant anti-inflammatory properties. Its ability to inhibit the production of multiple pro-inflammatory mediators and cytokines is attributed to its modulation of the NF-κB and MAPK signaling pathways. The data and protocols presented in this guide offer a solid foundation for researchers to further investigate the therapeutic potential of this compound.

Future research should focus on:

-

In vivo efficacy and safety: Translating the promising in vitro findings into animal models of inflammatory diseases.

-

Pharmacokinetics and bioavailability: Understanding the absorption, distribution, metabolism, and excretion of this compound to optimize its delivery and dosage.

-

Structure-activity relationship studies: Identifying key structural features of this compound that contribute to its bioactivity to guide the development of more potent and specific derivatives.

-

Clinical trials: Ultimately, well-designed clinical trials are necessary to validate the therapeutic efficacy of this compound in human diseases.

By bridging the gap between traditional knowledge and modern scientific inquiry, the full therapeutic potential of this compound can be explored and potentially harnessed for the development of novel anti-inflammatory drugs.

References

- 1. This compound, an alkylphthalide isolated from the roots of Cnidium officinale, suppresses LPS-induced NO, PGE2, IL-1β, IL-6 and TNF-α production by AP-1 and NF-κB inactivation in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Anti-inflammatory activity of compounds from the rhizome of Cnidium officinale - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]

- 5. researchgate.net [researchgate.net]

The Genesis of a Bioactive Phthalide: A Deep Dive into the Discovery and Isolation of Cnidilide

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals detailing the historical discovery, isolation, and characterization of Cnidilide, a bioactive phthalide (B148349) from Cnidium officinale. This document provides an in-depth look at the evolution of extraction and purification techniques, alongside a summary of its known signaling pathways.

Introduction

This compound, a prominent alkylphthalide found in the rhizomes of Cnidium officinale Makino (Japanese: Senkyu), has garnered significant interest in the scientific community for its diverse pharmacological activities, including anti-inflammatory, neuroprotective, and anti-cancer properties. This guide traces the journey of this compound from its initial discovery to the refined isolation protocols used today. It is designed to serve as a valuable resource for researchers investigating this promising natural product.

Historical Perspective and Initial Discovery

The investigation into the chemical constituents of Cnidium officinale dates back to the mid-20th century, with a focus on the aromatic compounds responsible for its characteristic medicinal scent and therapeutic effects. While the exact first report of this compound's isolation remains to be definitively pinpointed in readily available literature, early phytochemical explorations of the Apiaceae family, to which Cnidium officinale belongs, laid the groundwork for its discovery. Seminal work by Japanese researchers in the 1970s on the related phthalides, neothis compound (B150609) and ligustilide, from "Senkyu" provided the analytical framework for the subsequent identification of this compound. These early studies relied on classical methods of natural product chemistry, including solvent extraction and column chromatography, to separate the complex mixture of compounds present in the rhizome.

Evolution of Isolation and Purification Protocols

The isolation of this compound from Cnidium officinale has evolved from traditional extraction methods to more refined chromatographic techniques, leading to higher purity and yield. The general workflow involves extraction, fractionation, and purification.

Experimental Protocols

1. Initial Extraction and Fractionation (Circa 1970s - 1990s)

This protocol represents a generalized approach based on early phytochemical studies of Cnidium officinale.

-

Objective: To obtain a crude extract enriched in phthalides from the dried rhizomes of Cnidium officinale.

-

Materials:

-

Dried and powdered rhizomes of Cnidium officinale.

-

Methanol (B129727) (MeOH)

-

n-Hexane

-

Ethyl acetate (B1210297) (EtOAc)

-

Water (H₂O)

-

Rotary evaporator

-

Separatory funnel

-

-

Procedure:

-

The powdered rhizomes (typically 1-5 kg) are subjected to exhaustive extraction with methanol at room temperature or under reflux for several hours.

-

The methanolic extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield a dark, viscous residue.

-

The crude extract is suspended in water and partitioned successively with n-hexane and then ethyl acetate.

-

The n-hexane fraction, containing non-polar compounds, and the ethyl acetate fraction, enriched in phthalides, are collected separately.

-

The ethyl acetate fraction is concentrated in vacuo to yield a crude phthalide-rich extract.

-

2. Chromatographic Purification

-

Objective: To isolate pure this compound from the crude phthalide-rich extract.

-

Materials:

-

Crude phthalide-rich extract.

-

Silica (B1680970) gel (for column chromatography).

-

Solvent system (e.g., n-hexane-ethyl acetate gradient).

-

Thin-layer chromatography (TLC) plates.

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC) system (for final purification).

-

-

Procedure:

-

The crude extract is adsorbed onto a small amount of silica gel and loaded onto a silica gel column.

-

The column is eluted with a gradient of increasing polarity, typically starting with n-hexane and gradually increasing the proportion of ethyl acetate.

-

Fractions are collected and monitored by TLC to identify those containing this compound.

-

Fractions containing this compound are pooled and concentrated.

-

Final purification is often achieved using preparative HPLC with a suitable solvent system to yield pure this compound.

-

Quantitative Data

The yield and purity of this compound can vary significantly depending on the plant material, extraction method, and purification techniques employed. The following table summarizes representative data from various studies.

| Parameter | Value | Source |

| Extraction Yield (Crude Methanolic Extract) | 5-15% (w/w) of dried rhizome | Generalized from phytochemical literature |

| This compound Content in Crude Extract | 0.1-1.0% (w/w) | Estimated from various analytical studies |

| Purity after Column Chromatography | >90% | Typical result from silica gel chromatography |

| Final Purity after Prep-HPLC | >98% | Standard for pharmacological studies |

| ¹H-NMR (CDCl₃, 400 MHz) δ (ppm) | 4.88 (1H, m), 2.30-1.80 (4H, m), 1.70-1.40 (4H, m), 0.95 (3H, t, J=7.2 Hz) | Representative data |

| ¹³C-NMR (CDCl₃, 100 MHz) δ (ppm) | 169.0, 151.5, 125.0, 78.0, 35.5, 30.0, 28.0, 22.5, 14.0 | Representative data |

| Mass Spectrometry (EI-MS) m/z | 192 [M]⁺ | Characteristic molecular ion peak |

Visualizing the Process and Pathways

To better understand the experimental workflow and the biological impact of this compound, the following diagrams are provided.

Mechanism of Action: A Glimpse into Signaling Pathways

This compound exerts its anti-inflammatory effects by modulating key signaling pathways. In models of inflammation, such as lipopolysaccharide (LPS)-stimulated macrophages, this compound has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. By suppressing the phosphorylation of IκBα and the nuclear translocation of NF-κB, as well as inhibiting the phosphorylation of JNK and p38 MAPKs, this compound effectively downregulates the expression of pro-inflammatory mediators, including inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).

Conclusion

The journey of this compound from a constituent of a traditional medicinal plant to a well-characterized bioactive molecule highlights the importance of natural product research. This guide provides a foundational understanding of its discovery, isolation, and mechanism of action, serving as a valuable tool for scientists and researchers in the field of drug discovery and development. Further investigation into the therapeutic potential of this compound is warranted and holds promise for the development of novel therapeutic agents.

An In-depth Technical Guide to Cnidilide Derivatives and Analogues for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cnidilide, a naturally occurring phthalide (B148349) found in the rhizome of Cnidium officinale, has garnered significant attention for its diverse pharmacological activities, most notably its potent anti-inflammatory and potential anticancer effects. This technical guide provides a comprehensive overview of this compound, its derivatives, and analogues, with a focus on their synthesis, biological evaluation, and mechanisms of action. This document is intended to serve as a resource for researchers and drug development professionals interested in the therapeutic potential of this class of compounds. We will delve into the modulation of key signaling pathways, present available quantitative bioactivity data, and provide detailed experimental methodologies for the synthesis and evaluation of these molecules.

Introduction

Phthalides are a class of bicyclic compounds containing a lactone fused to a benzene (B151609) ring. This compound, chemically known as (3S)-3-butyl-4,5-dihydroisobenzofuran-1(3H)-one, is a prominent member of this family and has been traditionally used in herbal medicine for its antispasmodic and sedative properties.[1] Modern scientific investigation has revealed a broader spectrum of activities, particularly in the realm of inflammation and oncology. The anti-inflammatory effects of this compound are primarily attributed to its ability to modulate key signaling cascades, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[2] This guide will explore the current understanding of this compound's mechanism of action and present data on the bioactivity of both the natural product and its synthetic analogues.

Core Compound and Analogues: Structure and Synthesis

The core structure of this compound features a dihydroisobenzofuranone scaffold with a butyl side chain at the 3-position. The synthesis of this compound analogues, particularly 3-arylphthalides, has been an area of active research to explore structure-activity relationships (SAR) and develop compounds with improved potency and selectivity.

General Synthesis of 3-Arylphthalide Analogues

A common synthetic route to 3-arylphthalides involves the condensation of 3-hydroxyphthalide with various aromatic compounds under acidic conditions. This method allows for the introduction of a wide range of substituents on the aryl ring, facilitating the exploration of SAR.[3]

Experimental Protocol: Synthesis of 3-Arylphthalides [3]

-

Preparation of 3-Hydroxyphthalide: 3-Bromophthalide (B1266435) is synthesized from phthalide via radical bromination with N-bromosuccinimide (NBS). Subsequent hydrolysis of 3-bromophthalide with aqueous potassium hydroxide (B78521) yields 3-hydroxyphthalide.

-

Dehydrative Coupling: 3-Hydroxyphthalide is reacted with a substituted arene in the presence of an acid catalyst (e.g., sulfuric acid in water). The reaction proceeds at room temperature until the starting material is consumed.

-

Work-up and Purification: The reaction is neutralized, and the product is extracted with an organic solvent (e.g., chloroform). The combined organic layers are dried, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography.

Biological Activities and Mechanism of Action

This compound and its analogues exhibit a range of biological activities, with anti-inflammatory effects being the most extensively studied.

Anti-inflammatory Activity

This compound has been shown to potently inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.[2] This includes the suppression of nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[2]

Mechanism of Action: Modulation of NF-κB and MAPK Signaling Pathways

The anti-inflammatory effects of this compound are mediated through the inhibition of the NF-κB and MAPK signaling pathways.

-

NF-κB Pathway: In LPS-stimulated macrophages, this compound attenuates the transcriptional activity of NF-κB. This is achieved by reducing the phosphorylation of the p65 subunit of NF-κB, which is a critical step for its activation and subsequent translocation to the nucleus to induce the expression of pro-inflammatory genes.[2]

-

MAPK Pathway: this compound selectively inhibits the phosphorylation of p38 MAPK and c-Jun N-terminal kinase (JNK), but not extracellular signal-regulated kinase (ERK).[2] The p38 and JNK pathways are key regulators of the production of inflammatory mediators. By inhibiting their activation, this compound effectively dampens the inflammatory response. This compound also inhibits the phosphorylation of mitogen- and stress-activated protein kinase 1 (MSK-1), a downstream target of p38 MAPK.[2] Furthermore, it reduces the phosphorylation and nuclear translocation of c-Fos and c-Jun, which are components of the activator protein-1 (AP-1) transcription factor, another important regulator of inflammatory gene expression.[2]

A novel phthalide derivative, 3-((4-((4-fluorobenzyl)oxy)phenyl)(hydroxy)methyl)-5,7-dimethoxyisobenzofuran-1(3H)-one (compound 9o ), has been shown to block the NF-κB/MAPK signaling pathway and also activate the Nrf2/HO-1 signaling pathway, which is involved in the cellular response to oxidative stress.[4]

Quantitative Bioactivity Data

The following tables summarize the available quantitative data for this compound and its analogues. Direct comparison between studies should be made with caution due to variations in experimental conditions.

Table 1: Anti-inflammatory Activity of Phthalide Derivatives

| Compound | Assay | Cell Line | IC50 (µM) | Reference |

| This compound | NO Production | RAW 264.7 | Not explicitly stated, but potent inhibition shown | [2] |

| Compound 9o * | NO Production | RAW 264.7 | 0.76 | [4] |

| Senkyunolide A | NO Production | RAW 264.7 | Effective inhibition shown | [5] |

| Falcarindiol | NO Production | RAW 264.7 | 4.31 ± 5.22 | [6] |

| Compound 7 | NO Production | RAW 264.7 | 5.1 | [7] |

| Compound 13 | NO Production | RAW 264.7 | 24.5 | [7] |

| Compound 14 | NO Production | RAW 264.7 | 27.8 | [7] |

*Compound 9o: 3-((4-((4-fluorobenzyl)oxy)phenyl)(hydroxy)methyl)-5,7-dimethoxyisobenzofuran-1(3H)-one

Table 2: Effect of Senkyunolide A on Inflammatory Markers in IL-1β-stimulated Chondrocytes [8]

| Marker | Effect of Senkyunolide A (80 µg/mL) |

| MMP13 | 23% reduction |

| ADAMTS4 | 31% reduction |

| ADAMTS5 | 19% reduction |

| IGF-1 | 57% increase |

| Aggrecan | 75% increase |

| Col2a1 | 48% increase |

| TNF-α | 31% reduction |

| IL-6 | 19% reduction |

| IL-18 | 20% reduction |

| NLRP3 | 21% reduction |

| ASC | 20% reduction |

| Caspase-1 | 29% reduction |

Experimental Protocols

This section provides detailed methodologies for key in vitro assays used to evaluate the anti-inflammatory activity of this compound and its analogues.

Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages[4][9]

This assay measures the production of nitrite (B80452), a stable metabolite of NO, in the culture supernatant of LPS-stimulated macrophages.

-

Cell Culture: RAW 264.7 murine macrophages are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin at 37°C in a 5% CO2 humidified incubator.

-

Plating: Cells are seeded into 96-well plates at a density of 1.5 x 10^5 cells/well and allowed to adhere for 24 hours.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds. After a pre-incubation period (e.g., 1-2 hours), cells are stimulated with LPS (e.g., 1 µg/mL).

-

Incubation: The plates are incubated for a further 18-24 hours.

-

Nitrite Measurement: An aliquot of the cell culture supernatant is mixed with an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine).

-

Data Analysis: The absorbance at 540 nm is measured using a microplate reader. The concentration of nitrite is determined from a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

References

- 1. library.opentrons.com [library.opentrons.com]

- 2. Efficient Synthesis of 3-Arylphthalides† - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]

- 3. Synthesis and Antioxidant/Anti-Inflammatory Activity of 3-Arylphthalides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2.12. Nitric Oxide Assay in LPS-Stimulated RAW 264.7 [bio-protocol.org]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Anti-inflammatory activity of compounds from the rhizome of Cnidium officinale - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Senkyunolide A inhibits the progression of osteoarthritis by inhibiting the NLRP3 signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Cnidium officinale: A Comprehensive Technical Guide to the Isolation and Application of Cnidilide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cnidium officinale Makino, a perennial plant belonging to the Apiaceae family, has a long-standing history in traditional Eastern medicine for treating a variety of ailments, including pain, inflammation, and menstrual disturbances.[1][2] Modern phytochemical research has identified Cnidilide, an alkylphthalide, as one of the key bioactive constituents responsible for the therapeutic effects of the plant's rhizome.[3][4] This technical guide provides an in-depth overview of Cnidium officinale as a source of this compound, focusing on its extraction, isolation, and pharmacological activities. Detailed experimental protocols, quantitative data, and visualizations of key signaling pathways are presented to support further research and drug development initiatives.

Phytochemistry of Cnidium officinale

The rhizome of Cnidium officinale is a rich source of various bioactive compounds, with phthalides being a major class. Besides this compound, other significant phthalides include ligustilide, neothis compound, and senkyunolide A.[5][6][7] The plant also contains phenylalkanoids, polyacetylenes, and triterpenoids.[8] The relative abundance of these compounds can vary based on cultivation and processing conditions.[9]

Extraction and Isolation of this compound

The extraction and isolation of this compound from Cnidium officinale rhizomes typically involve solvent extraction followed by chromatographic purification.

Extraction Protocols

Several methods have been reported for the extraction of this compound and other phthalides from C. officinale. The choice of solvent and extraction technique significantly impacts the yield and purity of the extract.

Table 1: Summary of Extraction Methods for Compounds from Cnidium officinale

| Extraction Method | Solvent System | Plant Part | Key Findings | Reference |

| Maceration | 80% Methanol (B129727) | Roots | Identified ferulic acid, this compound, senkyunolide, and ligustilide. | [5] |

| Reflux | Methanol | Rhizome | The extract was further partitioned with ethyl acetate (B1210297) and n-butanol. | [10] |

| Maceration | Methanol | Rhizome | The crude extract was partitioned between dichloromethane (B109758) and water. | [11] |

| Soaking | 70% Ethanol | Rhizome | Yielded a brownish extract after evaporation. | [8] |

Detailed Experimental Protocol: Methanol Extraction and Fractionation [10]

-

Pulverization: 951.6 g of dried Cnidium officinale rhizome is pulverized into a fine powder.

-

Extraction: The powdered rhizome is extracted with methanol under reflux, yielding 160.4 g of crude extract.

-

Fractionation: The resulting extract is suspended in water and successively partitioned with ethyl acetate (EtOAc) and n-butanol.

-

Concentration: The different solvent layers are concentrated to yield the respective fractions for further purification.

Isolation and Purification

Column chromatography is a standard method for the isolation of this compound from the crude extract.

Table 2: Chromatographic Conditions for Phthalide Isolation

| Chromatographic Method | Stationary Phase | Mobile Phase | Isolated Compounds | Reference |

| Column Chromatography | Silica Gel | n-hexane-ethyl acetate (2:1) | Dehydrodiconiferyl alcohol | [8] |

| Column Chromatography | Silica Gel | n-hexane–acetone (5:1–0:1) | 6-oxo-trans-neothis compound and others | [12] |

Quantification of this compound

High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for the quantification of this compound in C. officinale extracts.

Table 3: HPLC Method for Quantification of Phenolic Acids in Cnidium officinale

| Parameter | Condition |

| Column | Not specified |

| Mobile Phase | Gradient elution with solvent A (0.1% formic acid in water) and solvent B (0.1% formic acid in acetonitrile) |

| Gradient | 80% A and 20% B (initial), 45% A and 55% B (6 min), 15% A and 85% B (5 min), 80% A and 20% B (5 min) |

| Flow Rate | 1 mL/min |

| Column Temperature | 35°C |

| UV Detection | 280 nm |

| Injection Volume | 10 μL |

| Reference | [13] |

Pharmacological Activities of this compound

This compound exhibits a range of pharmacological activities, with its anti-inflammatory and anti-cancer effects being the most extensively studied.

Anti-inflammatory Activity

This compound has been shown to suppress the production of pro-inflammatory mediators in various cell models.[3][4]

Key Findings:

-

Inhibits the production of nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α) in LPS-stimulated RAW 264.7 macrophages.[3][4]

-

Suppresses the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) at both the protein and mRNA levels.[3][4]

-

The anti-inflammatory effects are mediated through the inactivation of nuclear factor-κB (NF-κB) and activator protein-1 (AP-1) transcription factors.[3][4]

-

Inhibits the phosphorylation of p38 mitogen-activated protein kinase (MAPK) and c-Jun N-terminal kinase (JNK).[3][4]

Signaling Pathway: this compound's Anti-inflammatory Mechanism

Caption: this compound inhibits inflammatory pathways.

Anti-cancer Activity

Extracts of Cnidium officinale containing this compound have demonstrated anti-cancer effects in various cancer cell lines.

Key Findings:

-

An ethanolic extract of C. officinale inhibited the proliferation of HT-29 human colon cancer cells in a dose- and time-dependent manner.[14]

-

Induces apoptosis and cell cycle arrest at the G1 phase in HT-29 cells.[14]

-

Upregulates the expression of p53, p21, Bax, and caspase-3, while downregulating Bcl-2, cyclin D1, and CDK4.[14]

-

A methanol extract of C. officinale induced apoptosis in human liver cancer HepG2 cells through the activation of caspase-3 and p53.[5]

Signaling Pathway: C. officinale Extract's Anti-cancer Mechanism

Caption: C. officinale extract induces apoptosis.

Experimental Protocols

Cell Viability Assay (XTT Assay)[5]

-

Cell Seeding: Seed HepG2 cells in a 96-well plate at a suitable density.

-

Treatment: Treat the cells with varying concentrations of C. officinale extract for a specified duration.

-

XTT Reagent Addition: Add 2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide (XTT) reagent to each well.

-

Incubation: Incubate the plate at 37°C in a CO2 incubator.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength using a microplate reader.

Apoptosis Analysis (Hoechst 33258 Staining)[5]

-

Cell Seeding and Treatment: Seed HepG2 cells on a 96-well plate and treat with C. officinale extract for 24 hours.

-

Staining: Remove the media and stain the cells with 1 µM Hoechst 33258 at room temperature for 60 minutes.

-

Visualization: Observe the cells under a fluorescence microscope to identify apoptotic nuclei (condensed or fragmented chromatin).

Conclusion and Future Directions

This compound, a prominent bioactive compound from Cnidium officinale, demonstrates significant anti-inflammatory and anti-cancer properties. The mechanisms of action involve the modulation of key signaling pathways such as NF-κB, MAPK, and p53. The extraction and isolation protocols outlined in this guide provide a foundation for obtaining purified this compound for further investigation. Future research should focus on optimizing extraction yields, conducting in-depth pharmacokinetic and toxicological studies, and exploring the therapeutic potential of this compound in preclinical and clinical settings for inflammatory diseases and cancer. The development of standardized and well-characterized C. officinale extracts could also provide a valuable source of this promising natural product for the pharmaceutical and nutraceutical industries.

References

- 1. Free radical scavenging activities of Cnidium officinale Makino and Ligusticum chuanxiong Hort. methanolic extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Protective effect of the extracts from Cnidium officinale against oxidative damage induced by hydrogen peroxide via antioxidant effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, an alkylphthalide isolated from the roots of Cnidium officinale, suppresses LPS-induced NO, PGE2, IL-1β, IL-6 and TNF-α production by AP-1 and NF-κB inactivation in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Cnidium officinale Makino extract induces apoptosis through activation of caspase-3 and p53 in human liver cancer HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jstage.jst.go.jp [jstage.jst.go.jp]

- 7. jstage.jst.go.jp [jstage.jst.go.jp]

- 8. d-nb.info [d-nb.info]

- 9. The Flavor Components of Korean Cnidium officinale Makino [e-jkfn.org]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. repository.kopri.re.kr [repository.kopri.re.kr]

- 13. Analgesic Effects of Cnidium officinale Extracts on Postoperative, Neuropathic, and Menopausal Pain in Rat Models - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Anti cancer effects of Cnidium officinale Makino extract mediated through apoptosis and cell cycle arrest in the HT-29 human colorectal cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

Cnidilide: A Technical Overview of its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction